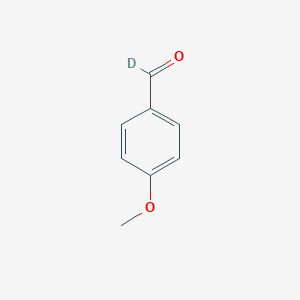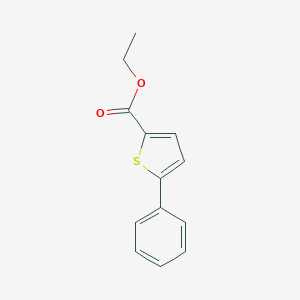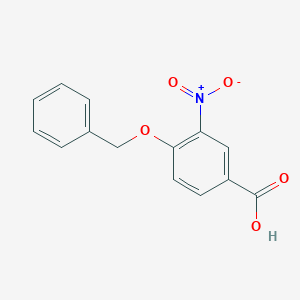
对茴香醛-|A-d1
描述
p-Anisaldehyde-|A-d1: This compound is widely used in various industries, including food, beverages, and pharmaceuticals, either as a final product or as an intermediate in other reactions . Its molecular structure consists of a benzene ring substituted with a methoxy group (-OCH3) and an aldehyde group (-CHO) at the para position, enhancing its electron-donating ability and stability .
科学研究应用
Chemistry:
- p-Anisaldehyde is used as a precursor in the synthesis of more complex chemical entities, including pharmaceuticals and agrochemicals .
Biology:
- It is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine:
- p-Anisaldehyde is employed in the synthesis of antihistamines, antidepressants, and other medicinal agents .
Industry:
作用机制
and consists of a benzene ring with a formyl group (-CHO) and a methoxy group (-OCH₃) attached . Here’s a breakdown of its mechanism of action:
- Affected Pathways : p-Anisaldehyde impacts spore growth, cell wall synthesis, cell membrane function, oxidative stress responses, and energy metabolism .
Biochemical Pathways
Action Environment
准备方法
Synthetic Routes and Reaction Conditions:
Oxidation of p-Anisyl Alcohol: One common method involves the selective oxidation of p-anisyl alcohol using oxidizing agents like chromic acid or manganese dioxide in a controlled reaction environment.
Photocatalytic Synthesis: Another eco-friendly approach utilizes graphite-like carbon nitride photocatalysts under UV-LED irradiation to convert p-anisyl alcohol to p-anisaldehyde.
Methylation of p-Cresol: This method involves the methylation of p-cresol followed by oxidation to produce p-anisaldehyde.
Industrial Production Methods:
Oxidation of Anisole: Industrially, p-anisaldehyde is often produced by the oxidation of anisole using oxidizing agents like hydrogen peroxide, which minimizes hazardous waste and improves yield and purity.
Formaldehyde Reaction:
化学反应分析
Types of Reactions:
Oxidation: p-Anisaldehyde can undergo oxidation to form p-anisic acid.
Reduction: It can be reduced to p-anisyl alcohol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Chromic acid, manganese dioxide, and hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction reactions.
Substitution Reactions: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.
Major Products:
p-Anisic Acid: Formed from the oxidation of p-anisaldehyde.
p-Anisyl Alcohol: Formed from the reduction of p-anisaldehyde.
Substituted Derivatives: Various substituted derivatives can be formed depending on the electrophilic reagent used.
相似化合物的比较
Cinnamaldehyde: Similar in structure and function, cinnamaldehyde is known for its use in flavoring and medicinal applications.
Cuminaldehyde: Another structurally similar compound with anti-obesity and anti-hyperglycemic effects.
Tiglic Aldehyde: Identified as a new natural agonist of TRPA1, similar to p-anisaldehyde.
Uniqueness:
- p-Anisaldehyde is unique due to its distinctive anise-like fragrance and its broad spectrum of applications across various industries. Its stability and reactivity make it a valuable intermediate in synthetic pathways .
属性
IUPAC Name |
deuterio-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3/i6D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRSNZINYAWTAHE-RAMDWTOOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=O)C1=CC=C(C=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40460063 | |
| Record name | p-Anisaldehyde-|A-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19486-71-6 | |
| Record name | p-Anisaldehyde-|A-d1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40460063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methoxybenzaldehyde-a-d1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-methoxy-1H-pyrrolo[2,3-c]pyridine](/img/structure/B99031.png)






![4,6-Dibromobenzo[d]thiazol-2-amine](/img/structure/B99045.png)





